molecular formula C9H11NO4 B6239295 2-[(furan-2-yl)formamido]butanoic acid CAS No. 436855-65-1

2-[(furan-2-yl)formamido]butanoic acid

Cat. No.: B6239295
CAS No.: 436855-65-1
M. Wt: 197.19 g/mol
InChI Key: QSNGUCJSRYFXIZ-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)formamido]butanoic acid is a furan-containing organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This molecule is characterized by its hybrid structure, incorporating a furan ring, a carboxamide linkage, and a carboxylic acid terminus on a butanoic acid chain . Its structure, defined by the SMILES notation CCC(C(=O)O)NC(=O)C1=CC=CO1, provides multiple functional groups that make it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound's properties, including a topological polar surface area (TPSA) of approximately 50.4 Ų and several rotatable bonds, suggest potential utility in the design and development of novel pharmacologically active molecules . Researchers employ this compound as a key building block for the synthesis of more complex structures, particularly in exploring structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

436855-65-1

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(furan-2-carbonylamino)butanoic acid

InChI

InChI=1S/C9H11NO4/c1-2-6(9(12)13)10-8(11)7-4-3-5-14-7/h3-6H,2H2,1H3,(H,10,11)(H,12,13)

InChI Key

QSNGUCJSRYFXIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC=CO1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-[(Furan-2-yl)formamido)butanoic Acid

The synthesis of the core structure of 2-[(furan-2-yl)formamido]butanoic acid can be achieved through several strategic routes, primarily involving the formation of an amide bond between a furan-2-carboxylic acid derivative and 2-aminobutanoic acid.

The most straightforward approach to synthesizing this compound involves the direct acylation of 2-aminobutanoic acid with an activated derivative of furan-2-carboxylic acid. This method is a standard and widely used technique in peptide and medicinal chemistry. The reaction typically involves activating the carboxylic acid group of furoic acid, often by converting it to an acid chloride, an active ester, or by using a coupling agent. For instance, furoic acid can be treated with a reagent like carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF) to form an activated acylimidazole intermediate. This intermediate then readily reacts with the amino group of 2-aminobutanoic acid to form the desired amide bond. nih.gov

Alternatively, formylation of the amino group of 2-aminobutanoic acid can be considered. A common method for formylation involves the use of a mixture of formic acid and acetic anhydride (B1165640). chemicalbook.com This approach would yield N-formyl-2-aminobutanoic acid, which could then potentially undergo further transformations, although direct acylation with a furanoyl group is more convergent. Acylation at the nitrogen atom of amino acids can often be performed with high yields, particularly for derivatives with strong nucleophilic character, sometimes even without the need for a catalyst. tubitak.gov.tr

Table 1: Comparison of Direct Synthetic Routes

Route Reactants Key Reagents/Conditions Advantages
Direct Amidation Furan-2-carboxylic acid, 2-Aminobutanoic acid Coupling agents (e.g., CDI, DCC), Acid chlorides High convergence, Good yields

| Formylation Route | 2-Aminobutanoic acid | Formic acid, Acetic anhydride | Effective for formylation |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient strategy for generating libraries of analogs. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be readily applied to create a diverse range of related structures. For example, isocyanide-based MCRs, such as the Ugi reaction, are powerful tools for creating peptide-like structures. mdpi.com

An Ugi reaction involving furan-2-carboxylic acid, an isocyanide, an amine, and an aldehyde or ketone could rapidly generate a library of complex amides structurally related to the target compound. This approach is particularly valuable for creating small molecule screening libraries. mdpi.com The development of one-pot, telescoped MCR processes further enhances synthetic efficiency, allowing for the formation of complex heterocyclic systems in a single, streamlined procedure. researchgate.net The adaptability of MCRs makes them an attractive strategy for exploring the structure-activity relationships of furan-2-carboxamide derivatives. mdpi.com

Synthesis of Chiral and Stereoisomeric Forms of the Compound

The butanoic acid moiety of this compound contains a chiral center at the alpha-carbon. The standard nomenclature for the racemic mixture is DL-2-[(furan-2-yl)formamido]butanoic acid. nih.gov The synthesis of specific stereoisomers, either the (R)- or (S)-enantiomer, is crucial for understanding stereospecific interactions in biological systems.

The synthesis of enantiomerically pure forms typically starts from a chiral pool of 2-aminobutanoic acid, i.e., commercially available (R)- or (S)-2-aminobutanoic acid. The direct amidation methods described in section 2.1.1 can then be applied to the enantiopure starting material, preserving the stereochemistry at the alpha-carbon. For instance, the synthesis of (2R)-2-formamido-4-(methylsulfanyl)butanoic acid has been demonstrated starting from D-Methionine, indicating the feasibility of retaining chirality during the formylation process. chemicalbook.com

Furthermore, the existence and synthesis of analogs like (2S)-2-[(5-chlorofuran-2-yl)formamido]butanoic acid underscore that stereospecific synthesis of this class of compounds is achievable and has been performed. molport.com Advanced methods, such as the enantioconvergent ring-opening of racemic aziridines, provide pathways to chiral β-substituted γ-amino acid derivatives, showcasing the broader synthetic toolkit available for accessing chiral amino acid structures. researchgate.net

Derivatization and Analog Synthesis for Structure-Property Relationship Studies

To explore structure-property relationships, analogs of this compound can be synthesized by modifying either the furan (B31954) ring or the butanoic acid portion of the molecule. longlabstanford.org

The furan ring is a versatile scaffold amenable to various chemical modifications. Substituents can be introduced at different positions on the ring to modulate the electronic and steric properties of the molecule. Research into furan-2-carboxamides has highlighted the potential for substitutions on the furan ring as a future direction for developing more potent derivatives. researchgate.net

Examples of such modifications include:

Halogenation: The synthesis of compounds like (2S)-2-[(5-chlorofuran-2-yl)formamido]butanoic acid demonstrates that halogen atoms can be incorporated onto the furan ring. molport.com

Nitration: The synthesis of 5-nitrofurfural derivatives and their subsequent conversion to carboxystyrylfurans indicates that nitro groups can be introduced, which can serve as a handle for further functionalization. nii.ac.jp

Arylation: Methods for the C-H arylation of benzofuran-2-carboxamides have been developed, suggesting that similar strategies could be applied to introduce aryl groups onto the furan ring of the target compound. mdpi.com

Hydroarylation: The reaction of 3-(furan-2-yl)propenoic acids with arenes in superacidic conditions to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives showcases another route for adding aryl substituents. mdpi.com

Table 2: Examples of Furan Ring Modifications

Modification Type Example Substituent Synthetic Strategy
Halogenation Chloro Direct halogenation of furan precursor
Nitration Nitro Nitration of furan ring
Arylation Phenyl C-H arylation, Hydroarylation

A diversity-oriented synthesis approach has been used to replace the amino acid portion of furan-2-carboxamides with other chemical linkers. For example, in a study aimed at developing antibiofilm agents, the butanoic acid-like linker was replaced with carbohydrazide (B1668358) and triazole moieties. nih.govresearchgate.netnih.gov This demonstrates the feasibility of significant structural changes to this part of the molecule. The goal of such modifications is often to alter properties like metabolic stability, cell permeability, and target engagement. nih.gov

Exploration of Isosteric Replacements

Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a lead compound to enhance its biological activity, selectivity, and metabolic stability, or to reduce its toxicity. nih.govdrughunter.com This approach involves substituting a specific atom, functional group, or molecular fragment with another that possesses similar physical or chemical properties, enabling it to fit the same biological target. drughunter.comcambridgemedchemconsulting.com For the compound this compound, isosteric replacements can be considered for its three main structural components: the furan ring, the amide linker, and the butanoic acid side chain.

Furan Ring Replacements

The furan ring, while a common scaffold in bioactive molecules, is often susceptible to cytochrome P450 (CYP) mediated oxidative metabolism. nih.govcambridgemedchemconsulting.com This can be a significant drawback, potentially leading to poor metabolic stability. Therefore, replacing the furan ring with more stable isosteres is a common strategy in lead optimization.

Five-membered heteroaromatic rings are frequently used as bioisosteres for phenyl or other aromatic groups. cambridgemedchemconsulting.com The choice of replacement can modulate the electronic properties, polarity, and metabolic profile of the parent molecule. For the furan moiety in this compound, several classical isosteres are routinely explored.

Key Research Findings:

Thiophene: The most common isostere for furan, where the oxygen atom is replaced by a sulfur atom. This substitution generally preserves the size and shape of the ring system while altering its electronic character and resistance to metabolism.

Pyrrole: Replacing the furan oxygen with an N-H group introduces a hydrogen bond donor, which can lead to new interactions with a biological target. However, the N-H group itself can be a site for metabolic conjugation.

Thiazole (B1198619) and Oxazole: The introduction of a second heteroatom (nitrogen) into the ring, as in thiazole and oxazole, further modifies the ring's electronics, increases polarity, and can improve water solubility. cambridgemedchemconsulting.com These changes can reduce CYP-mediated metabolism and may also impact plasma protein binding. cambridgemedchemconsulting.com

1,2,3-Triazole: This ring system is a highly versatile bioisostere. unimore.it It is metabolically stable and its nitrogen atoms can act as hydrogen bond acceptors, potentially mimicking the interactions of the furan oxygen. unimore.it

The following interactive table summarizes common isosteric replacements for the furan ring and their strategic rationale in drug design.

Original FragmentIsosteric ReplacementRationale and Potential Impact
FuranThiopheneClassic isostere with similar size and shape; often enhances metabolic stability.
FuranPyrroleIntroduces a hydrogen bond donor (N-H), potentially altering target binding interactions.
FuranThiazoleIncreases polarity and metabolic stability; introduces a hydrogen bond acceptor (N). cambridgemedchemconsulting.com
FuranOxazoleSimilar to thiazole; can improve physicochemical properties such as solubility. cambridgemedchemconsulting.com
Furan1,2,3-TriazoleMetabolically robust; mimics hydrogen bonding patterns and improves stability. unimore.it
FuranPyridineA 6-membered ring replacement that reduces electron density and can decrease CYP-mediated metabolism. cambridgemedchemconsulting.com

Amide Bond and Carboxylic Acid Replacements

The amide linkage and the terminal carboxylic acid are also key targets for isosteric modification. Amide bonds can be susceptible to enzymatic hydrolysis, while the high polarity and acidic nature of a carboxylic acid can limit cell permeability and oral bioavailability. drughunter.com

Key Research Findings:

Amide Isosteres: To improve metabolic stability, the amide group can be replaced with heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles. drughunter.com These five-membered rings can mimic the geometry and hydrogen-bonding capabilities of the trans-amide bond while being resistant to protease and amidase activity. drughunter.com

Carboxylic Acid Isosteres: The carboxylic acid moiety is often replaced to modulate acidity (pKa) and improve membrane permeability. cambridgemedchemconsulting.com The most widely used bioisostere for a carboxylic acid is the 1H-tetrazole ring, which has a similar pKa and spatial arrangement of hydrogen bond acceptors. cambridgemedchemconsulting.com Other replacements include hydroxypyrazoles and sulfonamides, which offer different acidity and lipophilicity profiles. drughunter.comcambridgemedchemconsulting.com

The table below provides an overview of potential isosteric replacements for the amide and carboxylic acid groups within the target molecule.

Original Functional GroupIsosteric ReplacementRationale and Potential Impact
Amide (-CONH-)1,2,4-OxadiazoleMetabolically stable isostere that mimics the geometry of the amide bond. drughunter.com
Amide (-CONH-)1,2,3-TriazoleResistant to hydrolysis; can act as a linker with favorable interaction properties. unimore.it
Carboxylic Acid (-COOH)1H-TetrazoleClassical isostere with similar pKa and hydrogen bonding capacity, improving metabolic stability. cambridgemedchemconsulting.com
Carboxylic Acid (-COOH)AcylsulfonamideMore lipophilic and typically less acidic than a carboxylic acid, potentially improving permeability. drughunter.com
Carboxylic Acid (-COOH)HydroxypyrazoleActs as an acidic mimic with a higher pKa, which can lead to better tissue permeation. cambridgemedchemconsulting.com

The strategic application of these isosteric replacements allows for the fine-tuning of the molecular properties of this compound, paving the way for the development of analogs with superior pharmacological profiles. Each replacement must be evaluated empirically, as the effects are highly context-dependent. nih.govunimore.it

Molecular Structure Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive ways to probe the chemical environment of atoms and bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For 2-[(furan-2-yl)formamido]butanoic acid, the expected ¹H NMR spectrum would feature distinct signals for each unique proton. The protons on the furan (B31954) ring would appear in the aromatic region, typically between 6.0 and 7.5 ppm, with their specific shifts and coupling patterns revealing their positions relative to the oxygen atom and the formamido group. The proton attached to the chiral carbon (α-carbon) of the butanoic acid moiety would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The ethyl group's protons would present as a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid groups would be found in the downfield region (typically 160-180 ppm). The carbons of the furan ring would resonate in the aromatic region (around 110-150 ppm), while the aliphatic carbons of the butanoic acid chain would appear in the upfield region.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (OH)10.0 - 13.0 (broad)170 - 180
Amide (NH)7.5 - 8.5 (doublet)-
Furan C5-H7.3 - 7.5140 - 145
Furan C3-H6.3 - 6.5105 - 115
Furan C4-H6.4 - 6.6110 - 115
α-CH4.2 - 4.5 (multiplet)50 - 60
β-CH₂1.8 - 2.1 (multiplet)25 - 35
γ-CH₃0.9 - 1.1 (triplet)10 - 15
Amide C=O-158 - 165
Furan C2-145 - 155

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By absorbing infrared radiation or scattering incident light, specific functional groups produce characteristic signals, allowing for their identification.

The IR spectrum of this compound would be dominated by several key absorptions. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and the amide group would likely appear as strong, distinct bands between 1650 and 1750 cm⁻¹. The N-H stretch of the amide group would be expected around 3300 cm⁻¹. Vibrations associated with the furan ring (C-H and C=C stretching) would also be present in the fingerprint region.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1725
AmideN-H Stretch3250 - 3350
AmideC=O Stretch (Amide I)1640 - 1680
AmideN-H Bend (Amide II)1520 - 1570
Furan RingC=C Stretch1500 - 1600
Furan RingC-O-C Stretch1000 - 1100

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer significant structural information.

For this compound (molecular formula: C₉H₁₁NO₄), the molecular weight is approximately 197.19 g/mol . High-resolution mass spectrometry would be able to confirm this with high accuracy.

Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the ethyl group (-CH₂CH₃), or cleavage of the amide bond. The furan ring itself can also undergo characteristic fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
197[M]⁺ (Molecular Ion)
152[M - COOH]⁺
124[M - COOH - C₂H₄]⁺
95[Furan-C=O]⁺
67[Furan]⁺

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

Theoretical Conformational Analysis and Energy Landscapes

Beyond experimental techniques, computational chemistry provides powerful tools for exploring the conformational possibilities of a molecule. By calculating the potential energy associated with different spatial arrangements, a theoretical energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation around single bonds.

Chiroptical Properties and Stereochemical Assignment

The presence of a chiral center at the α-carbon of the butanoic acid moiety means that this compound can exist as two enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal and opposite directions.

Chiroptical techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are used to study these properties. The specific rotation ([α]D) would be a characteristic value for each enantiomer. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would show characteristic Cotton effects corresponding to the electronic transitions within the molecule, particularly those associated with the furan ring and the amide chromophore.

Theoretical calculations of the CD spectrum can be used in conjunction with experimental data to assign the absolute configuration (R or S) of a given enantiomer.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and stability of 2-[(furan-2-yl)formamido]butanoic acid were found. Such calculations would typically provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.

HOMO-LUMO Analysis and Energy Gaps

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this specific compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis

Information regarding Natural Bond Orbital (NBO) analysis, which would detail charge transfer interactions, donor-acceptor relationships, and the stabilization energy within the molecule, is not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are essential for exploring the conformational landscape of a molecule, understanding its flexibility, and identifying its most stable forms in different environments.

Molecular Docking and Ligand Design Principles (Theoretical Binding Modes)

While the compound is mentioned in some patents, detailed molecular docking studies illustrating its theoretical binding modes with specific biological targets (e.g., enzymes, receptors) are not publicly available. Such studies are fundamental for structure-based drug design and understanding potential mechanisms of action.

Pharmacophore Elucidation and Virtual Screening Methodologies

There are no published reports on the development of a pharmacophore model based on this compound. Pharmacophore modeling and subsequent virtual screening are key computational strategies used in drug discovery to identify new molecules with similar potential biological activity.

Theoretical Frameworks for Biological Interaction and Molecular Recognition

The 2-[(Furan-2-yl)formamido]butanoic Acid Scaffold in Ligand Design

The molecular architecture of this compound presents a compelling scaffold for ligand design, merging key structural features from both natural and non-natural origins. The structure consists of a central 2-aminobutanoic acid core, which is a non-proteinogenic amino acid, N-acylated with a furan-2-carbonyl group. This combination offers several advantageous features for a medicinal chemist designing a potential ligand.

The furan (B31954) ring is a five-membered aromatic heterocycle that can participate in various non-covalent interactions within a biological target's binding site. Its oxygen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking or hydrophobic interactions. The butanoic acid portion provides a carboxylic acid group, a common feature in many drugs that often serves as a key interacting moiety with basic residues like lysine (B10760008) or arginine in a protein. The ethyl side chain of the butanoic acid core allows for specific hydrophobic interactions. The amide bond linking these two moieties is a stable, planar unit that can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

This scaffold's utility lies in its modularity. The furan ring can be substituted at various positions to explore structure-activity relationships, the ethyl side chain of the butanoic acid can be modified to alter size and hydrophobicity, and the carboxylic acid can be esterified or converted to other functional groups to modulate properties like cell permeability and binding affinity.

Postulated Mechanisms of Enzyme-Ligand Interactions (e.g., Theoretical Protease Inhibition)

While specific inhibitory activity for this compound has not been detailed in available literature, its structure as an N-acylated amino acid allows for the postulation of several theoretical enzyme-ligand interaction mechanisms, particularly in the context of protease inhibition.

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins. Many protease inhibitors are designed as "peptidomimetics" that mimic the natural substrate of the enzyme to block its active site.

A theoretical model for inhibition by this compound could involve the following interactions within a protease active site:

The Carboxylate Group: The terminal carboxylic acid is a key recognition element. It is negatively charged at physiological pH and could form a strong ionic bond or salt bridge with a positively charged amino acid residue (e.g., arginine, lysine, or a catalytic metal ion) in the S1' or other specificity pockets of the enzyme.

The Amide Bond: The central amide linkage mimics the peptide bond of a natural substrate. The carbonyl oxygen and the N-H group are prime candidates for forming hydrogen bonds with the enzyme's backbone, a common feature of substrate binding.

The Ethyl Side Chain: The ethyl group extending from the alpha-carbon would occupy a hydrophobic pocket (like the S1 pocket in many proteases), contributing to binding affinity through van der Waals forces. The size and shape of this pocket would determine the enzyme's specificity for this particular side chain.

The Furan Ring: The furan-2-carbonyl group would act as a non-natural "cap." The aromatic furan ring could fit into a larger, often hydrophobic, pocket (e.g., S2 or S3), potentially forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The furan's oxygen atom could also form a hydrogen bond with a suitable donor in the active site.

By occupying these key binding pockets, the molecule could act as a competitive inhibitor, preventing the natural substrate from accessing the enzyme's catalytic machinery.

Conceptual Role as a Building Block for Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modifications to improve properties such as metabolic stability, oral bioavailability, and receptor affinity or selectivity. This compound serves as an excellent conceptual building block for creating more complex peptidomimetics.

Its role can be understood by dissecting its structure:

Amino Acid Core: It is based on 2-aminobutanoic acid, a non-proteinogenic amino acid. Incorporating such non-standard amino acids is a fundamental strategy in peptidomimetic design to alter conformation and resist degradation by peptidases.

N-Terminal Cap: The furan-2-carbonyl (furoyl) group acts as a non-natural N-terminal capping group. In natural peptides, the free N-terminus is a target for aminopeptidases. By replacing it with the stable, aromatic furoyl group, the resulting peptidomimetic would be resistant to this degradation pathway, potentially leading to a longer biological half-life.

Structure-Activity Relationship (SAR) Concepts Derived from Analog Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how systematic changes to a molecule's structure affect its biological activity. While SAR data for this compound itself is not widely published, valuable insights can be drawn from analog research on other furan-containing compounds.

For example, a study on inhibitors of the ST2 receptor, a protein involved in inflammatory diseases, explored the SAR of a series of furan-based molecules. nih.gov In this research, chemists synthesized numerous analogs by making specific modifications to a parent compound to see how it affected inhibitory activity (measured as IC₅₀). Key findings from such studies on related structures can inform theoretical SAR for our compound of interest:

Substitution on the Furan Ring: Adding different chemical groups to the furan ring can drastically alter activity. For instance, adding a nitro group at a specific position on a related scaffold significantly impacted its binding. nih.gov This suggests that modifying the furan ring of this compound, perhaps by adding a halogen like chlorine, could enhance or diminish its hypothetical biological activity.

Modification of the Amino Acid Side Chain: The ethyl group of the butanoic acid is a key point for modification. SAR studies on analogs often involve changing this side chain to explore different hydrophobic pockets in the target protein. Replacing the ethyl group with larger (e.g., isobutyl from leucine) or smaller (e.g., methyl from alanine) groups would be a standard approach.

Stereochemistry: The alpha-carbon of the butanoic acid is a chiral center. Biological systems are highly sensitive to stereochemistry, and it is common for one enantiomer (e.g., the S-form) to be significantly more active than the other (the R-form). nih.gov Therefore, synthesizing and testing the pure enantiomers of this compound would be a critical step in any drug discovery program.

The table below illustrates structural variations among furan-carboxamido-containing compounds, which is the basis for SAR exploration.

Compound NameMolecular FormulaStructural Variation from Parent
2-(Furan-2-carboxamido)butanoic acid C₉H₁₁NO₄Parent Compound
(2S)-2-(Furan-2-ylformamido)-3-methylbutanoic acid bldpharm.comC₁₀H₁₃NO₄Side chain changed from ethyl to isopropyl (Valine analog)
2-(Furan-2-carboxamido)propanoic acidC₈H₉NO₄Side chain changed from ethyl to methyl (Alanine analog)
(S)-2-(Furan-2-carboxamido)hexanoic acid bldpharm.comC₁₁H₁₅NO₄Side chain changed from ethyl to butyl (Norleucine analog)
(2S)-2-[(5-chlorofuran-2-yl)formamido]butanoic acid molport.comC₉H₁₀ClNO₄Chlorine atom added to the furan ring

Theoretical Modulation of Biological Pathways (e.g., General Furan-Containing Compounds Influencing Bacterial Swarming Mechanisms)

While the direct effect of this compound on bacterial pathways is not documented, research on simpler furan-containing compounds provides a strong theoretical basis for its potential to modulate such processes, particularly bacterial motility. nih.govnih.gov

Bacterial swarming is a coordinated, multicellular movement of bacteria across a surface, driven by rotating flagella. nih.gov This behavior is linked to virulence and the formation of biofilms in many pathogenic bacteria. Bacteria use chemotaxis, the movement toward or away from chemical stimuli, to navigate their environment and initiate swarming.

Studies have shown that certain bacterial species, such as Pseudomonas putida, exhibit a distinct chemotactic attraction to simple furan compounds. nih.govasm.org Key findings include:

Furan Derivatives as Chemoattractants: Compounds like furfural (B47365), 5-hydroxymethylfurfural (B1680220) (5-HMF), and 2-furoic acid (2-FA) have been identified as chemoattractants for furan-degrading Pseudomonas strains. nih.govasm.org Bacteria capable of metabolizing these furans can sense their presence and move toward them, likely as a means of locating a food source. nih.gov

Mechanism of Attraction: This response is an active, regulated process. As the bacteria consume the furan compound, they create a concentration gradient, which they then follow, leading to the formation of characteristic swarming patterns on semi-solid media. nih.govasm.org

Based on these findings, it is plausible that this compound could theoretically modulate bacterial pathways in one of two ways:

Advanced Research Applications and Future Directions

Design and Synthesis of Chemically Diverse Compound Libraries

The core structure of 2-[(furan-2-yl)formamido]butanoic acid serves as an excellent starting point for the design and synthesis of chemically diverse compound libraries. Such libraries are crucial in high-throughput screening campaigns to identify new lead compounds for drug development. The furan-2-carboxamide moiety, in particular, has been utilized in diversity-oriented synthesis to generate collections of molecules with varied biological activities.

A key strategy involves the bioisosteric replacement of other less stable ring systems with the furan-2-carboxamide group to enhance biological activity and metabolic stability. For instance, research on furan-2-carboxamides as bioisosteric replacements for the furanone ring has led to the development of compound libraries with significant antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.govnih.gov This approach involves modifying the linkers and substituents attached to the central furan-2-carboxamide core to explore a wider chemical space. nih.govnih.gov

The synthesis of these libraries often employs combinatorial chemistry principles, where different building blocks are systematically combined to create a large number of derivatives. nih.gov The presence of both a carboxylic acid and an amide linkage in this compound allows for the attachment of a wide variety of chemical groups at these positions, further expanding the diversity of the resulting library.

Table 1: Examples of Furan-2-Carboxamide Derivatives with Antibiofilm Activity

CompoundStructureBiofilm Inhibition (%)
Carbohydrazide (B1668358) 4b58
Triazole 7dNot specified
Triazole 7eNot specified

Data sourced from studies on furan-2-carboxamide derivatives as antibiofilm agents. nih.govnih.gov

Exploration of Novel Reaction Methodologies for Derivatization

The chemical structure of this compound presents multiple sites for derivatization, making it a target for the exploration of novel reaction methodologies. The furan (B31954) ring, the amide bond, and the carboxylic acid group can all be modified using a variety of synthetic techniques.

Recent advances in derivatization of amino acids and related compounds offer promising avenues for creating novel analogs of this compound. For example, methods for the derivatization of multiple functional groups in amino acids, such as the simultaneous modification of amino, carboxyl, and phenolic hydroxyl groups, can be adapted to this molecule. nih.gov Derivatization with reagents like 1-bromobutane (B133212) can enhance the hydrophobicity and basicity of the molecule, potentially improving its pharmacokinetic properties. nih.gov

Furthermore, the development of novel screening methods for non-standard amino acids using derivatizing agents like AccQ™Tag reagents followed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) can be applied to the analysis and characterization of new derivatives of this compound. wur.nlresearchgate.net These techniques allow for the sensitive and selective detection of a wide range of modified amino acids, which is crucial for the development of new drug candidates. wur.nlresearchgate.net

The furan ring itself can undergo various transformations. For instance, bioisosteric replacement of the furan ring with other heterocycles like thiophene, pyridine, or thiazole (B1198619) is a common strategy in drug design to modulate the electronic and steric properties of a molecule and to improve its metabolic stability. cambridgemedchemconsulting.comresearchgate.net

Computational Approaches in De Novo Design Utilizing the Core Structure

The core structure of this compound is well-suited for computational approaches in de novo drug design. nih.gov In silico methods allow for the virtual screening of large compound libraries and the design of novel molecules with desired biological activities, thereby accelerating the drug discovery process. nih.govnih.gov

Molecular docking studies can be employed to predict the binding affinity of derivatives of this compound to specific protein targets. For example, in the case of furan-2-carboxamides designed as antibiofilm agents, molecular docking has been used to propose a binding mode within the LasR receptor of P. aeruginosa. nih.gov These computational insights can guide the synthesis of more potent and selective inhibitors.

In silico tools are also invaluable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, helping to identify potential liabilities early in the development process. nih.gov

Table 2: Key Considerations for In Silico Design with the this compound Scaffold

ParameterComputational Tool/MethodApplication
Bioisosteric ReplacementQuantum Mechanics, Molecular MechanicsPredict impact on electronic and steric properties.
Target BindingMolecular DockingPredict binding affinity and mode.
ADME PropertiesQSAR, Machine Learning ModelsPredict pharmacokinetic profile.
Virtual Library ScreeningHigh-Throughput Virtual ScreeningIdentify potential hits from large virtual libraries.

Contribution to Chemical Biology Tool Development

The unique chemical properties of the furoyl scaffold, a key component of this compound, make it a valuable building block for the development of chemical biology tools. These tools are essential for probing biological systems and elucidating the mechanisms of action of drugs and other bioactive molecules. youtube.com

One notable application is in the design of chemical probes for studying RNA structure. Furoyl acylating reagents have been shown to form hyper-stable ester adducts with hydroxyl groups, a property that has been exploited in the development of dual-functioning SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) probes. nih.gov These probes, which incorporate a furoyl scaffold and an alkyl azide (B81097) for enrichment, are ideal for analyzing RNA structure in cells and for sequencing-based analysis of SHAPE adducts. nih.gov

Furthermore, unnatural amino acids are increasingly being used to create probes for studying protein bioconjugations and other biological processes. nih.govupenn.edu The this compound structure, being an unnatural amino acid derivative, can be incorporated into peptides or proteins to introduce a unique chemical handle for attaching fluorescent dyes, affinity tags, or other reporter molecules. This allows for the site-specific labeling and tracking of biomolecules in complex biological systems.

The development of novel chemical probes based on the this compound scaffold holds significant promise for advancing our understanding of fundamental biological processes and for the development of new diagnostic and therapeutic agents.

Conclusion: Perspectives on 2 Furan 2 Yl Formamido Butanoic Acid in Academic Discovery

Summary of Synthetic and Structural Research Potential

The academic value of 2-[(furan-2-yl)formamido]butanoic acid is rooted in its straightforward yet versatile synthesis and its distinct structural features, which invite further detailed characterization.

Synthesis: The primary and most efficient method for synthesizing this compound is through the acylation of 2-aminobutanoic acid. This reaction typically involves the condensation of 2-aminobutanoic acid with a reactive derivative of 2-furoic acid, most commonly 2-furoyl chloride. nih.govnih.gov The process is a standard amidation reaction where the amino group of the butanoic acid derivative attacks the electrophilic carbonyl carbon of the furoyl chloride, leading to the formation of the stable amide bond. nih.gov The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

Alternative synthetic strategies could be explored, potentially utilizing different coupling reagents common in peptide synthesis to improve yields or to proceed under milder conditions. nih.gov The starting materials, 2-aminobutanoic acid and 2-furoic acid, are readily available, making the synthesis scalable and cost-effective for research purposes. thegoodscentscompany.comwikipedia.org

Structural Analysis: The structure of this compound is defined by the interplay of its three key components. The furan (B31954) ring, an aromatic heterocycle, imparts specific electronic and conformational properties. scribd.com The butanoic acid portion introduces a chiral center at the alpha-carbon, meaning the compound can exist as two distinct enantiomers ((R) and (S) forms). wikipedia.org This chirality is a critical feature, as stereoisomers often exhibit different biological activities. The central amide linkage provides rigidity and is a key site for hydrogen bonding interactions. researchgate.net

Detailed structural elucidation would rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the connectivity of the atoms. The furan protons would exhibit characteristic shifts in the aromatic region of the ¹H NMR spectrum, while the protons of the butanoic acid chain would appear in the aliphatic region. mdpi.com

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide, the broad O-H stretch of the carboxylic acid, and the characteristic C-O-C stretches of the furan ring. scribd.com

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and elemental composition, confirming the molecular formula C₉H₁₁NO₄. nih.gov Fragmentation patterns could provide further structural confirmation by showing the loss of specific groups, such as the carboxyl group or cleavage of the amide bond. docbrown.info

The table below summarizes the key identifiers and physicochemical properties of the compound. nih.gov

PropertyValue
IUPAC Name 2-(furan-2-carbonylamino)butanoic acid
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
CAS Number 436855-65-1
Melting Point 105 °C
Topological Polar Surface Area 79.5 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

This table is interactive. You can sort and filter the data.

Outlook on its Role as a Versatile Chemical Scaffold in Future Research

The true potential of this compound in academic discovery lies in its utility as a versatile chemical scaffold. A scaffold, in this context, is a core molecular structure upon which a variety of chemical modifications can be made to generate a library of new compounds with diverse properties.

Building Block in Organic Synthesis: The compound possesses two reactive functional groups: the carboxylic acid and the furan ring. The carboxylic acid can be readily converted into esters, amides, or other derivatives, allowing for the attachment of various molecular fragments. byjus.com The furan ring itself can participate in a range of organic reactions, such as electrophilic substitution or Diels-Alder reactions, enabling further structural elaboration. scirp.org This dual reactivity makes it a valuable building block for synthesizing more complex molecules. scribd.com

Foundation for Bioactive Molecules: Furan-containing compounds are known to possess a wide spectrum of biological activities. scirp.org The structural motif of an N-acyl amino acid is also prevalent in many biologically active molecules. iarc.frfoodb.ca Research has shown that derivatives of N-(furan-2-carbonyl)amino acids can act as inhibitors of enzymes like Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which is a target of interest in therapeutic research. nih.gov The specific structure of this compound, with its chiral butanoic acid side chain, offers a unique spatial arrangement that could be optimized for interaction with biological targets. Future research could involve synthesizing libraries of derivatives by varying the amino acid component or by substituting the furan ring, followed by screening for various biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(furan-2-yl)formamido]butanoic acid?

  • Methodology :

  • Step 1 : Activate the carboxylic acid group of furan-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP) to form an acyl chloride or mixed anhydride intermediate .
  • Step 2 : Couple the activated intermediate with a β-amino butanoic acid derivative via nucleophilic substitution. Reaction conditions typically involve inert solvents (e.g., DMF, THF) at 0–25°C for 12–24 hours .
  • Optimization : Monitor reaction progress via TLC or NMR spectroscopy. Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan ring (δ ~6.3–7.4 ppm for protons) and formamido group (δ ~8.0–8.5 ppm for NH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁NO₄) and isotopic pattern .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline form .

Q. What solvents and conditions stabilize this compound during storage?

  • Recommendations :

  • Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis of the formamido group .
  • Avoid prolonged exposure to light or moisture, which may degrade the furan ring .

Advanced Research Questions

Q. How do structural modifications of the furan ring influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., methanesulfonyl in 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid ): Enhance metabolic stability but may reduce solubility .
  • Methyl Substituents (e.g., 2-methylfuran derivatives): Increase hydrophobic interactions with enzyme active sites, improving binding affinity .
  • Oxidation of Furan : Converts the ring to a diketone, altering hydrogen-bonding capacity and potentially nullifying bioactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Analysis Framework :

  • Purity Assessment : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
  • Assay Conditions : Compare buffer pH (e.g., physiological vs. acidic), temperature, and cell lines used. For example, furan-containing compounds may exhibit pH-dependent solubility .
  • Target Selectivity : Use competitive binding assays (e.g., SPR, ITC) to differentiate off-target effects .

Q. What computational methods predict interactions between this compound and enzymes?

  • Approaches :

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like cytochrome P450 or aminotransferases .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes under physiological conditions .
  • QSAR Modeling : Train models on analogs (e.g., 2-Formamido-3-(furan-2-yl)propanoic acid ) to predict IC₅₀ values for new derivatives .

Q. How to design analogs for improved pharmacokinetic properties?

  • Strategies :

  • Bioisosteric Replacement : Substitute the furan ring with thiophene (improves metabolic stability) or pyridine (enhances water solubility) .
  • Prodrug Synthesis : Convert the carboxylic acid to an ester (e.g., ethyl ester) to increase oral bioavailability .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to balance permeability and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.